Cas no 2138547-11-0 (5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde)

5-(5-Amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde is a fluorinated aromatic aldehyde with a thiophene core, offering unique reactivity and structural versatility in synthetic chemistry. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science. The amino group provides a handle for further functionalization, while the aldehyde moiety allows for condensation and nucleophilic addition reactions. Its trifluorophenyl-thiophene scaffold is particularly useful in designing bioactive compounds or advanced materials with tailored electronic properties. This compound is suited for researchers seeking precise control over molecular architecture in heterocyclic and fluorinated systems.
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde structure
2138547-11-0 structure
商品名:5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
CAS番号:2138547-11-0
MF:C11H6F3NOS
メガワット:257.23165178299
CID:6141219
PubChem ID:165495374

5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
    • EN300-1142499
    • 2138547-11-0
    • インチ: 1S/C11H6F3NOS/c12-9-6(3-7(15)10(13)11(9)14)8-2-1-5(4-16)17-8/h1-4H,15H2
    • InChIKey: VZLRIELOYOELOJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=CC=C1C1C(=C(C(=C(C=1)N)F)F)F

計算された属性

  • せいみつぶんしりょう: 257.01221947g/mol
  • どういたいしつりょう: 257.01221947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 71.3Ų

5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1142499-1.0g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0
1g
$0.0 2023-06-09
Enamine
EN300-1142499-5g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142499-0.1g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142499-0.5g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142499-0.05g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142499-10g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142499-2.5g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142499-0.25g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142499-1g
5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde
2138547-11-0 95%
1g
$743.0 2023-10-26

5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde 関連文献

5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehydeに関する追加情報

5-(5-Amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde: A Versatile Fluorinated Building Block for Advanced Applications

5-(5-Amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde (CAS No. 2138547-11-0) is an important fluorinated organic compound that has gained significant attention in pharmaceutical research and material science. This thiophene-carbaldehyde derivative features a unique combination of electron-rich thiophene ring and electron-deficient trifluorophenyl group, making it a valuable building block for various synthetic applications.

The molecular structure of 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde contains several functional groups that contribute to its reactivity and potential applications. The amino group at the 5-position of the phenyl ring provides a site for further derivatization, while the aldehyde functionality on the thiophene ring serves as an excellent electrophile for condensation reactions. The presence of three fluorine atoms on the phenyl ring enhances the compound's stability and influences its electronic properties.

In pharmaceutical research, this compound has shown promise as a precursor for the synthesis of various bioactive molecules. Researchers are particularly interested in its potential to create novel heterocyclic compounds with improved pharmacokinetic properties. The fluorine atoms can enhance metabolic stability and membrane permeability, addressing common challenges in drug development. Recent studies have explored its use in developing small molecule inhibitors for various therapeutic targets.

Material scientists have investigated 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde for applications in organic electronics. Its conjugated system and electron-withdrawing fluorine groups make it suitable for designing organic semiconductors with tailored electronic properties. The compound has been used in the development of OLED materials, where the fluorine substitution pattern helps optimize charge transport and emission characteristics.

The synthesis of 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde typically involves multi-step procedures starting from commercially available fluorinated anilines. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to more sustainable routes for producing this valuable intermediate.

Analytical characterization of this compound presents unique challenges due to its fluorine content. Advanced techniques such as 19F NMR spectroscopy and high-resolution mass spectrometry are essential for confirming its structure and purity. The distinct NMR fingerprint of this molecule makes it easily identifiable in complex reaction mixtures.

In the context of current research trends, 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde aligns with the growing interest in fluorinated pharmaceuticals and functional materials. The pharmaceutical industry's focus on targeted therapies and the electronics industry's demand for high-performance organic materials have increased the relevance of such specialized building blocks.

Handling and storage of this compound require standard laboratory precautions. While not classified as hazardous under normal conditions, proper chemical safety protocols should be followed. The compound is typically stored under inert atmosphere at low temperatures to maintain stability, especially considering the reactive aldehyde group.

The market for fluorinated building blocks like 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde has been growing steadily, driven by demand from both pharmaceutical and material science sectors. Custom synthesis services and contract research organizations frequently include this compound in their portfolios to support drug discovery programs.

Future research directions for this compound may include exploring its potential in catalysis, as a ligand in transition metal complexes, or as a component in supramolecular chemistry applications. The unique electronic properties imparted by the fluorine atoms and the thiophene ring continue to attract interest from various scientific disciplines.

For researchers working with 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde, it's important to consider its solubility characteristics. The compound shows moderate solubility in common organic solvents like DMSO and DMF, but limited solubility in water or non-polar solvents. These properties should be taken into account when designing synthetic protocols or formulation studies.

Quality control of this specialty chemical involves rigorous testing for purity and stability. Analytical methods typically include HPLC analysis, melting point determination, and spectroscopic verification. Suppliers often provide comprehensive certificates of analysis to ensure researchers receive material meeting their specific requirements.

The intellectual property landscape surrounding 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde includes various patents covering its synthesis methods and applications. Researchers should conduct proper patent searches before developing commercial applications based on this compound.

In conclusion, 5-(5-amino-2,3,4-trifluorophenyl)thiophene-2-carbaldehyde represents a valuable tool for modern chemical research. Its unique structural features and versatile reactivity make it particularly useful for developing innovative solutions in medicinal chemistry and materials science. As research continues to uncover new applications for fluorinated compounds, the importance of such specialized building blocks is likely to increase further.

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